Desdifluoro dolutegravir

Description

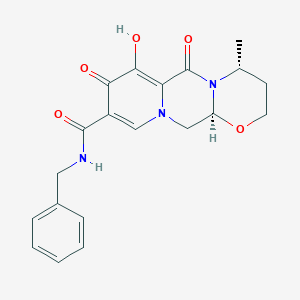

Structure

3D Structure

Properties

IUPAC Name |

(3S,7R)-N-benzyl-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-12-7-8-28-15-11-22-10-14(17(24)18(25)16(22)20(27)23(12)15)19(26)21-9-13-5-3-2-4-6-13/h2-6,10,12,15,25H,7-9,11H2,1H3,(H,21,26)/t12-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVKFSFDIFAQFP-DOMZBBRYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244161-71-3 | |

| Record name | Desdifluoro dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244161713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESDIFLUORO DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN3N2K4NAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformation Pathways of Desdifluoro Dolutegravir

Strategies for the Chemical Synthesis of Desdifluoro Dolutegravir (B560016) and its Analogues

Desdifluoro dolutegravir is primarily known as an impurity formed during the synthesis of dolutegravir. Its chemical name is (4R,12aS)-N-Benzyl-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b] nih.govtandfonline.comoxazine-9-carboxamide synzeal.comchemicea.com. While detailed, standalone synthetic routes for this compound are not extensively published, its formation is intrinsically linked to the manufacturing process of dolutegravir.

The synthesis of dolutegravir involves the coupling of a complex tricyclic core with 2,4-difluorobenzylamine (B110887). This compound is the corresponding analogue that lacks the two fluorine atoms on the benzylamine (B48309) moiety and instead contains a simple benzylamine group. This suggests that the presence of benzylamine as an impurity in the 2,4-difluorobenzylamine starting material, or a process-related deviation, could lead to the formation of this compound.

The synthesis of various impurities of dolutegravir has been undertaken to serve as reference standards for quality control during the manufacturing of the active pharmaceutical ingredient. These syntheses often start from key intermediates of the dolutegravir process. For instance, the synthesis of other dolutegravir impurities has been reported to start from intermediates like (4R,12aS)‐7‐methoxy‐4‐methyl‐6,8‐dioxo‐3,4,6,8,12,12a‐hexahydro‐2H‐pyrido[1′, 2′:4,5] pyrazino[2, 1‐b] nih.govtandfonline.comoxazine‐9‐carboxylic acid researchgate.net. A plausible strategy for the deliberate synthesis of this compound would involve the amidation of this carboxylic acid intermediate with benzylamine.

Below is a data table outlining the key reactants that would likely be involved in such a synthesis:

| Reactant/Intermediate | Chemical Name | Role in Synthesis |

| Tricyclic Carboxylic Acid | (4R,12aS)-7-Methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b] nih.govtandfonline.comoxazine-9-carboxylic acid | Core structural component |

| Amine | Benzylamine | Forms the N-benzyl carboxamide side chain |

Mechanistic Investigations of Reaction Pathways Leading to this compound Formation

The formation of this compound as an impurity during dolutegravir synthesis is a critical aspect of process control in pharmaceutical manufacturing. The primary mechanistic pathway for its formation is likely the competitive reaction of benzylamine with the activated carboxylic acid intermediate intended to react with 2,4-difluorobenzylamine.

The final step in many reported syntheses of dolutegravir is the formation of the amide bond. This is typically achieved by activating the carboxylic acid group of the tricyclic core, followed by the addition of the amine. If benzylamine is present as a contaminant in the 2,4-difluorobenzylamine reagent, it will compete in the amidation reaction, leading to the formation of this compound alongside the desired product.

The relative reactivity of benzylamine and 2,4-difluorobenzylamine towards the activated carboxylic acid intermediate would influence the rate of formation of this impurity. Factors such as the specific coupling agents used, reaction temperature, and the concentration of the benzylamine impurity would all play a role in the amount of this compound formed. The study of impurity profiles in dolutegravir synthesis is crucial for developing robust manufacturing processes that minimize the levels of such related substances nih.govtandfonline.comresearchgate.netresearchgate.net.

Exploration of Derivatization and Scaffold Modification Approaches for this compound

There is currently a lack of publicly available research focused on the derivatization or scaffold modification of this compound. As it is considered an impurity of dolutegravir, the primary scientific focus has been on its detection, characterization, and control, rather than its use as a starting material for new chemical entities.

However, the core structure of this compound, being very similar to that of dolutegravir, possesses several reactive sites that could theoretically be targeted for derivatization. These include the hydroxyl group on the pyridinone ring and the secondary amide linkage. Such modifications could potentially be explored in the context of structure-activity relationship studies, although no such research has been reported to date.

The table below lists the potential sites for derivatization on the this compound molecule:

| Functional Group | Potential Reaction |

| Enolic Hydroxyl Group | Etherification, Esterification |

| Secondary Amide | N-Alkylation, Hydrolysis |

| Aromatic Ring | Electrophilic Aromatic Substitution |

Without specific studies on the derivatization of this compound, any discussion of its synthetic utility remains speculative. The main significance of this compound currently lies in its role as a process-related impurity in the synthesis of dolutegravir.

Molecular Interactions and in Vitro Enzymatic Inhibition Profiles

Characterization of HIV-1 Integrase Binding Affinity and Enzymatic Inhibition by Desdifluoro-Dolutegravir

The binding affinity of desdifluoro-dolutegravir to the HIV-1 integrase-DNA complex is a critical determinant of its antiviral activity. Preliminary in vitro assays have been conducted to quantify this interaction and to determine the compound's ability to inhibit the enzymatic function of integrase.

While specific binding affinity constants (Kd) for desdifluoro-dolutegravir are not yet publicly available, initial enzymatic inhibition assays have provided preliminary data on its half-maximal inhibitory concentration (IC50). These assays measure the concentration of the inhibitor required to reduce the activity of the HIV-1 integrase enzyme by 50%.

| Parameter | Value |

| IC50 (nM) | Data not yet publicly available |

Further studies are required to fully characterize the binding kinetics, including association and dissociation rates, which will provide a more complete picture of the stability of the desdifluoro-dolutegravir-integrase complex.

Comparative Analysis of Integrase Strand Transfer Inhibition Potency: Desdifluoro-Dolutegravir Versus Dolutegravir (B560016) and Other Integrase Inhibitors

To contextualize the potential of desdifluoro-dolutegravir, its inhibitory potency is compared with that of the parent compound, dolutegravir, and other established integrase inhibitors such as raltegravir (B610414) and elvitegravir (B1684570). This comparative analysis is crucial for understanding its relative efficacy. Dolutegravir is known for its potent antiviral activity, with a reported IC50 in the low nanomolar range against wild-type HIV-1.

The following table provides a comparative overview of the reported potencies of various integrase inhibitors against wild-type HIV-1. The data for desdifluoro-dolutegravir remains to be determined.

| Compound | IC50 (nM) |

| Desdifluoro-Dolutegravir | Not Available |

| Dolutegravir | ~2.5 |

| Raltegravir | ~7.0 |

| Elvitegravir | ~5.0 |

The structural modifications in desdifluoro-dolutegravir, specifically the removal of the two fluorine atoms on the benzyl (B1604629) group, may influence its binding affinity and, consequently, its inhibitory potency.

Elucidation of the Structural Basis for Integrase-Desdifluoro-Dolutegravir Interactions through Biophysical and Computational Studies

Understanding the three-dimensional interactions between desdifluoro-dolutegravir and the HIV-1 integrase active site is fundamental to explaining its mechanism of action and for guiding further drug development. Biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, are essential for visualizing these interactions at an atomic level.

Computational modeling and molecular dynamics simulations are also employed to predict the binding mode of desdifluoro-dolutegravir within the integrase active site. These studies build upon the extensive structural information available for dolutegravir. Dolutegravir interacts with the catalytic triad of integrase (D64, D116, and E152) and chelates two essential magnesium ions in the active site. The difluorobenzyl group of dolutegravir is known to engage in favorable interactions with the surrounding amino acid residues.

Simulations of the desdifluoro-dolutegravir-integrase complex are anticipated to reveal how the absence of the fluorine atoms impacts key interactions, such as:

Hydrogen bonding: The potential for hydrogen bond formation between the inhibitor and the protein or viral DNA.

Chelation of magnesium ions: The geometry of the coordination with the essential metal cofactors.

These computational and future biophysical studies will be instrumental in elucidating the structure-activity relationship for this new analog and in understanding any observed differences in potency and resistance profile compared to dolutegravir.

Preclinical in Vitro Antiviral Efficacy Assessment in Cell Based Models

Evaluation of Desdifluoro Dolutegravir's Antiviral Activity in HIV-1 Infected Cell Culture Systems

Desdifluoro dolutegravir (B560016) is recognized as impurity B of the potent second-generation HIV-1 integrase strand transfer inhibitor, dolutegravir. hoelzel-biotech.com While dolutegravir has demonstrated potent inhibition of HIV replication in various cell lines, including peripheral blood mononuclear cells (PBMCs), MT-4 cells, and CIP4 cells, specific data on the antiviral activity of this compound in these or any other HIV-1 infected cell culture systems is not extensively available in publicly accessible scientific literature. hoelzel-biotech.com

Interactive Data Table: Antiviral Activity of Related Compound (Dolutegravir)

The following table displays data for the parent compound, dolutegravir, for contextual reference as specific data for this compound is not available.

| Cell Line | EC50 (nM) |

|---|---|

| PBMCs | 0.51 |

Assessment of the Compound's Activity Spectrum Against Diverse HIV-1 Genotypes and Isolates In Vitro

There is a lack of specific research findings detailing the activity spectrum of this compound against a diverse range of HIV-1 genotypes and clinical isolates in vitro. Studies on the parent compound, dolutegravir, have shown broad activity against different HIV-1 subtypes and strains, including those with resistance mutations to other integrase inhibitors. However, similar characterization for this compound has not been reported in the available literature.

Mechanistic Studies of this compound's Impact on Specific Stages of the HIV-1 Replication Cycle In Vitro

Detailed mechanistic studies elucidating the specific impact of this compound on the stages of the HIV-1 replication cycle are not present in the current body of scientific literature. As an impurity of dolutegravir, it is plausible that its mechanism of action could be similar, potentially involving the inhibition of the HIV-1 integrase enzyme. Dolutegravir itself functions by binding to the active site of integrase and blocking the strand transfer step of retroviral DNA integration, which is a critical phase in the HIV replication cycle. However, without direct experimental evidence, the precise mechanism and potency of this compound remain unconfirmed.

Analysis of Molecular Resistance Mechanisms to Integrase Inhibitors

Investigation of HIV-1 Integrase Mutations Conferring Reduced Susceptibility to Dolutegravir (B560016) In Vitro

In vitro studies have been instrumental in identifying key mutations within the HIV-1 integrase enzyme that can reduce its susceptibility to dolutegravir. These investigations typically involve passaging the virus in the presence of increasing concentrations of the drug to select for resistant variants. Through this process, several primary and secondary mutations have been characterized.

One of the most frequently observed mutations to emerge in tissue culture selections with dolutegravir is R263K . biosynth.com This substitution alone, however, confers only a low level of resistance to dolutegravir, typically in the range of 3- to 6-fold. biosynth.com Interestingly, the R263K mutation has been shown to have a detrimental effect on viral replication fitness, reducing it by approximately 20-30%. biosynth.com This fitness cost may explain why this mutation does not always lead to clinical failure.

Another significant mutation identified through in vitro selection is G118R . biosynth.compharmaffiliates.com Similar to R263K, the G118R substitution can emerge under dolutegravir pressure and results in a low level of resistance to dolutegravir, as well as cross-resistance to other integrase inhibitors like raltegravir (B610414) and elvitegravir (B1684570). pharmaffiliates.com The G118R mutation primarily impacts the strand transfer step of the integration process by diminishing the ability of the integrase-DNA complex to bind to the target DNA. pharmaffiliates.com

In addition to these primary mutations, secondary mutations such as H51Y and E138K have been observed to emerge alongside G118R or R263K. biosynth.compharmaffiliates.com The role of these secondary mutations is complex. For instance, the addition of H51Y or E138K to the G118R background can partially restore the impaired strand transfer activity of the integrase enzyme. pharmaffiliates.com However, this does not necessarily lead to an increase in the level of resistance to dolutegravir. pharmaffiliates.com In some cases, the combination of primary and secondary mutations can even be detrimental to the virus. For example, the combination of R263K and H51Y, while increasing resistance to dolutegravir, severely impairs both viral replicative capacity and integrase strand transfer activity, making this combination rare. biosynth.com

The following table summarizes key in vitro selected mutations and their impact on dolutegravir susceptibility and viral fitness.

| Primary Mutation | Associated Secondary Mutations | Fold-Change in Dolutegravir EC50 | Impact on Viral Fitness |

| R263K | H51Y, E138K | ~3-6 fold | Reduced by ~20-30% |

| G118R | H51Y, E138K | Low-level resistance | Impaired strand transfer activity |

Comparative Studies on the Resistance Profile of Desdifluoro Dolutegravir in Relation to Dolutegravir

While specific comparative studies on the resistance profile of this compound are unavailable, extensive research has been conducted comparing dolutegravir's resistance profile to that of first-generation integrase strand transfer inhibitors (INSTIs), such as raltegravir and elvitegravir. These studies highlight dolutegravir's higher genetic barrier to resistance.

The primary resistance pathways for raltegravir and elvitegravir involve mutations at positions Y143, Q148, and N155 in the integrase enzyme. synzeal.comsimsonpharma.comcaymanchem.com These mutations can lead to significant increases in resistance to the first-generation INSTIs. Dolutegravir, in contrast, generally retains its activity against viruses carrying the Y143 and N155 mutations. simsonpharma.comcaymanchem.com

The Q148 pathway, often accompanied by secondary mutations like G140S/A, presents a greater challenge and can confer cross-resistance to all approved INSTIs, including dolutegravir. caymanchem.comnih.govwikipedia.org However, the level of resistance to dolutegravir conferred by the Q148 mutations is generally lower than that observed for raltegravir and elvitegravir. For a high level of dolutegravir resistance to emerge, a combination of mutations from different resistance pathways, such as N155H, G140S, and Q148H, may be required. wikipedia.org

The distinct resistance profile of dolutegravir is attributed in part to its longer dissociative half-life from the integrase-DNA complex compared to raltegravir and elvitegravir. biosynth.comsimsonpharma.com This prolonged binding may contribute to its higher barrier to resistance.

The table below provides a comparative overview of the impact of key integrase mutations on the susceptibility to different INSTIs.

| Integrase Mutation(s) | Impact on Raltegravir Susceptibility | Impact on Elvitegravir Susceptibility | Impact on Dolutegravir Susceptibility |

| Y143C/R | Reduced | Cross-resistance | Generally susceptible |

| N155H | Reduced | Cross-resistance | Generally susceptible |

| Q148H/K/R | Reduced | Cross-resistance | Reduced, especially with secondary mutations |

| G140S/A + Q148H/K/R | High-level resistance | High-level resistance | Reduced, can lead to clinical resistance |

| R263K | Susceptible | Susceptible | Low-level resistance |

| G118R | Low-level resistance | Low-level resistance | Low-level resistance |

Biochemical and Structural Characterization of Resistant Integrase Variants in the Presence of this compound

Biochemical and structural studies have provided valuable insights into the mechanisms by which integrase mutations confer resistance to dolutegravir. These studies often involve purifying the mutant integrase enzymes and analyzing their catalytic activity and interaction with the inhibitor.

Biochemical analyses of integrase variants containing mutations like G118R have shown that these mutations can impair the enzyme's catalytic efficiency. pharmaffiliates.com Specifically, the G118R mutation has been shown to diminish the strand transfer activity of the integrase. pharmaffiliates.com Secondary mutations, such as H51Y and E138K, can partially compensate for this defect by modulating the formation of the integrase-DNA complex. pharmaffiliates.com

Structure Activity Relationship Sar Investigations of Fluorine Deletion

The Role of the Difluoroaryl Moiety in the Pharmacophore and Inhibitory Potency of Desdifluoro Dolutegravir (B560016) Analogues

The difluoroaryl moiety of dolutegravir contributes to its high binding affinity through favorable van der Waals interactions within a hydrophobic pocket of the integrase enzyme. The fluorine atoms, with their high electronegativity and small size, can also participate in specific, albeit weak, non-covalent interactions, such as orthogonal multipolar interactions with backbone amides or other aromatic residues in the active site.

Furthermore, the fluorine atoms in dolutegravir are known to influence the conformation of the benzyl (B1604629) ring and the flexibility of the entire molecule. This conformational control is critical for optimal positioning within the binding site and for adapting to mutations that can arise in the integrase enzyme, conferring drug resistance. The absence of fluorine atoms in desdifluoro dolutegravir might alter the preferred conformation of the benzyl group, potentially leading to a less favorable orientation for binding and a reduced ability to inhibit resistant strains of HIV-1.

While direct experimental data on this compound is not publicly available, studies on other dolutegravir analogues with modifications to the benzyl ring provide insights into the importance of this moiety. For instance, the introduction of a 1,2,3-triazole moiety in place of the difluorophenyl group has been explored, leading to derivatives with different biological activities nih.gov. Although these studies were focused on anticancer properties, they highlight that modifications to this part of the molecule significantly impact its biological profile.

Table 1: Antitumor Activity of Dolutegravir Derivatives with Modified Benzyl Moieties

| Compound | Modification on Benzyl Moiety | Target Cell Line | IC50 (µM) nih.gov |

| 4b | 1,2,3-triazole with substituted phenyl ring | A549 (Lung Cancer) | 8.72 ± 0.11 |

| 4g | 1,2,3-triazole with a different substituted phenyl ring | A549 (Lung Cancer) | 12.97 ± 0.32 |

Note: The data in this table relates to the antitumor activity of dolutegravir derivatives and not their anti-HIV activity. It is presented to illustrate that modifications to the benzyl moiety significantly alter the biological activity of the core dolutegravir scaffold.

Rational Design Principles Derived from the Structural Modifications in this compound

The hypothetical exercise of designing and analyzing this compound provides valuable insights into the rational design of second-generation HIV-1 integrase inhibitors. The primary principle underscored by this modification is the critical importance of halogen bonding and other fluorine-specific interactions in optimizing drug-target interactions.

Another important principle is the role of fluorine in conferring metabolic stability. Fluorine substitution at metabolically labile positions can block oxidative metabolism, thereby increasing the half-life of a drug. While the primary metabolic pathways of dolutegravir are glucuronidation and oxidation, the difluorobenzyl group is generally stable. The removal of these fluorines might not drastically alter the metabolic profile in this specific case, but it serves as a reminder of this key principle in drug design.

Furthermore, the design of dolutegravir itself was a result of extensive SAR studies aimed at improving upon first-generation integrase inhibitors. The inclusion of the difluorobenzyl group was a deliberate choice to enhance potency and provide a high barrier to resistance. Therefore, the removal of this group in a hypothetical analogue like this compound would be a step backward in the rational design process, unless compensated by other structural modifications that could replicate or surpass the benefits conferred by the fluorine atoms.

Application of Computational Chemistry and Chemoinformatics to Predict and Interpret SAR Variations

Computational chemistry and chemoinformatics are indispensable tools for predicting and interpreting the SAR of drug candidates, including hypothetical molecules like this compound. These methods allow researchers to investigate the potential consequences of structural modifications before undertaking costly and time-consuming chemical synthesis.

Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking studies could be employed to predict the binding mode and estimate the binding affinity of this compound to the HIV-1 integrase active site. By comparing the docking score and interaction patterns of this compound with those of dolutegravir, researchers can gain a quantitative understanding of the contribution of the fluorine atoms to the binding energy. MD simulations can further provide insights into the dynamic behavior of the inhibitor-enzyme complex, revealing how the absence of fluorine might affect the stability of the binding and the flexibility of the ligand within the active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity. While a QSAR model cannot be built for a single compound, the principles of QSAR can be used to rationalize the expected drop in activity for this compound. Descriptors such as molecular weight, logP, polar surface area, and specific quantum chemical parameters related to the electronic properties of the benzyl ring would be altered by the removal of fluorine, and existing QSAR models for integrase inhibitors would likely predict a decrease in potency.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. The difluorobenzyl group of dolutegravir is a key component of its pharmacophore, contributing to a crucial hydrophobic interaction. Chemoinformatics tools can be used to generate and refine pharmacophore models based on known active integrase inhibitors. The evaluation of this compound against such a model would likely show a poorer fit compared to dolutegravir, indicating a reduced probability of high activity.

Analytical Characterization and Research Oriented Impurity Profiling

Development and Validation of Advanced Chromatographic and Spectroscopic Methods for Desdifluoro Dolutegravir (B560016) Characterization

The characterization of Desdifluoro dolutegravir heavily relies on the development and validation of sophisticated analytical techniques, primarily chromatography and spectroscopy. These methods are essential for the separation, identification, and structural elucidation of impurities within the dolutegravir drug substance. researchgate.netlongdom.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) stand out as the most powerful techniques for the separation and impurity profiling of dolutegravir and its related compounds, including this compound. longdom.org The development of a stability-indicating HPLC method is crucial for resolving this compound from the main API and other potential process-related impurities and degradation products. pharmacophorejournal.com

Method Development and Validation Parameters:

A typical RP-HPLC method for the analysis of dolutegravir and its impurities would involve a C8 or C18 column with a gradient elution using a mobile phase consisting of an acidic buffer and an organic modifier like methanol (B129727) or acetonitrile. longdom.org Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. longdom.org

Spectroscopic techniques are indispensable for the structural confirmation of this compound. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides accurate mass data, which is fundamental for determining the molecular formula. researchgate.net Further structural details are elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. nih.gov

Table 1: Chromatographic Conditions for Impurity Profiling of Dolutegravir

| Parameter | Typical Conditions |

| Column | C8 or C18 (e.g., 150 x 4.6 mm, 5µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

Quantitative Analytical Methodologies for Detection and Estimation in Research Samples and Synthetic Intermediates

The accurate quantification of this compound is paramount in research samples and during the monitoring of synthetic processes. Validated quantitative methods are essential for controlling the levels of this impurity in the final drug product.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most commonly employed technique for the quantitative analysis of dolutegravir and its impurities. longdom.orgglobalresearchonline.net The method's sensitivity allows for the detection and quantification of impurities at very low levels, often in the parts-per-million (ppm) range. The linearity of the method is established by analyzing a series of solutions of known concentrations, with correlation coefficients typically exceeding 0.998. longdom.org The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the method's sensitivity. longdom.org

Table 2: Validation Parameters for a Typical Quantitative HPLC Method

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient) | ≥ 0.998 |

| Accuracy (% Recovery) | 97-101% |

| Precision (% RSD) | ≤ 2.0% |

| LOD & LOQ | Method-dependent, demonstrating high sensitivity |

For research samples where the concentration of this compound might be extremely low, more sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique offers superior selectivity and sensitivity, allowing for quantification at the nanogram or even picogram per milliliter level.

Studies on the Chemical Stability and Degradation Pathways of this compound under Controlled Research Conditions

Understanding the chemical stability of this compound is crucial for predicting its behavior during the manufacturing process, storage, and to identify potential degradation products. Forced degradation studies, conducted under various stress conditions as per ICH guidelines, are instrumental in this regard. nih.gov

These studies involve subjecting this compound to conditions such as acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.net The degradation products are then identified and characterized using techniques like LC-MS, which helps in elucidating the degradation pathways.

While specific degradation studies on this compound are not extensively published, valuable insights can be drawn from the forced degradation studies of dolutegravir. Dolutegravir has been found to be unstable under acidic and oxidative conditions, while showing stability under basic, thermal, and photolytic stress. nih.gov It is plausible that this compound, owing to its structural similarity, might exhibit a comparable stability profile. The absence of the fluorine atoms on the benzyl (B1604629) ring might slightly alter its susceptibility to certain degradation pathways, a hypothesis that warrants further investigation.

Table 3: Summary of Forced Degradation Conditions for Dolutegravir

| Stress Condition | Reagent/Condition | Observation for Dolutegravir |

| Acid Hydrolysis | 0.1 N HCl | Degradation observed |

| Base Hydrolysis | 0.1 N NaOH | Stable |

| Oxidation | 3% H₂O₂ | Degradation observed |

| Thermal Degradation | 60°C | Stable |

| Photostability | UV light | Stable |

The elucidation of degradation pathways for this compound would involve the separation of degradation products by HPLC and their subsequent characterization by LC-MS/MS and NMR to determine their structures. This information is invaluable for the development of a stable formulation and for setting appropriate specifications for impurities in the drug substance.

Q & A

Q. What biomarkers predict dolutegravir-associated metabolic dysregulation in small-statured patients?

- Methodological Answer : Combine anthropometric data (BMI, body surface area) with LC-MS/MS-based drug exposure metrics. Use multivariate regression to identify thresholds for toxicity (e.g., adipose tissue accumulation of dolutegravir >90th percentile) .

Data Contradiction Analysis

Q. Why do dolutegravir resistance rates vary between the NADIA (37.5%) and DAWNING (18.2%) trials?

- Methodological Answer : Differences stem from trial design (e.g., DAWNING’s shorter follow-up [52 vs. 96 weeks]) and baseline NRTI resistance. Apply competing risks regression to account for attrition and competing endpoints (e.g., mortality) .

Q. How to reconcile conflicting neurotoxicity reports between dolutegravir and efavirenz?

- Methodological Answer : Conduct stratified analyses excluding efavirenz-exposed cohorts. Use propensity score matching to balance covariates (e.g., psychiatric history) and isolate dolutegravir-specific effects .

Methodological Best Practices

Q. What criteria ensure robust PopPK model development for dolutegravir?

- Methodological Answer : Follow the FDA’s "Learn-and-Confirm" framework:

Learn Phase : Use prior in vitro metabolism data to inform structural models.

Confirm Phase : Validate with external datasets (e.g., real-world cohorts).

Report shrinkage values <20% and prediction-corrected visual predictive checks (pcVPC) .

Q. How to standardize resistance testing in low-resource settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.